Cas no 35079-97-1 (5H-Dibenz[b,f]azepine-5-carboxamide,10,11-dihydro-10,11-dihydroxy-)
5H-Dibenz[b,f]azepine-5-carboxamide,10,11-dihydro-10,11-dihydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 5H-Dibenz[b,f]azepine-5-carboxamide,10,11-dihydro-10,11-dihydroxy-
- rac trans-10,11-Dihydro-10,11-dihydroxy Carbamazepine
- 10,11-Dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide
- Q27106416
- PRGQOPPDPVELEG-UHFFFAOYSA-N
- 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10,11-dihydroxy-
- Carbamazepine-10,11-diol
- PD165959
- Dihydroxycarbazepine
- 35079-97-1
- CBZD
- C07495
- SCHEMBL14317737
- 10,11-Dihydro-10,11-dihydroxycarbamazepine
- 10,11-Dihydroxycarbamazepine
- CHEBI:4592
- FT-0666958
- Cgp 10,000
- 10,11-Dihydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide #
- Carbamazepine-10,11-dihydro-10,11-dihydroxy
- Carbamazepine-10,11-dihydrodiol
- NS00073850
- 10,11-Dihydroxy-10,11-dihydrocarbamazepine
- DTXSID30891504
- 5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
- Carbazepine 10,11-diol
- Cbz-diol
-
- Inchi: 1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)
- InChI Key: PRGQOPPDPVELEG-UHFFFAOYSA-N
- SMILES: OC1C2C=CC=CC=2N(C(N)=O)C2C=CC=CC=2C1O
Computed Properties
- Exact Mass: 270.10000
- Monoisotopic Mass: 270.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.8A^2
- XLogP3: 0.3
Experimental Properties
- Density: 1.443
- Melting Point: 208-210?C
- Boiling Point: 441.4°Cat760mmHg
- Flash Point: 220.8°C
- Refractive Index: 1.711
- PSA: 87.78000
- LogP: 2.56260
5H-Dibenz[b,f]azepine-5-carboxamide,10,11-dihydro-10,11-dihydroxy- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5H-Dibenz[b,f]azepine-5-carboxamide,10,11-dihydro-10,11-dihydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00CV1H-1mg |
10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide |
35079-97-1 | ≥95% (mixture of diastereomers) | 1mg |
$161.00 | 2024-05-04 | |
| 1PlusChem | 1P00CV1H-5mg |
10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide |
35079-97-1 | ≥95% (mixture of diastereomers) | 5mg |
$516.00 | 2024-05-04 | |
| 1PlusChem | 1P00CV1H-10mg |
10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide |
35079-97-1 | ≥95% (mixture of diastereomers) | 10mg |
$929.00 | 2024-05-04 |
5H-Dibenz[b,f]azepine-5-carboxamide,10,11-dihydro-10,11-dihydroxy- Related Literature
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Marco Scheurer,Stefanie He?,Frauke Lüddeke,Frank Sacher,Hans Güde,Herbert L?ffler,Claudia Gallert Environ. Sci.: Processes Impacts 2015 17 186
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Gregory H. LeFevre,Alicia Lipsky,Katherine C. Hyland,Andrea C. Blaine,Christopher P. Higgins,Richard G. Luthy Environ. Sci.: Water Res. Technol. 2017 3 213
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Gregory H. LeFevre,Alicia Lipsky,Katherine C. Hyland,Andrea C. Blaine,Christopher P. Higgins,Richard G. Luthy Environ. Sci.: Water Res. Technol. 2017 3 213
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Francesco Riva,Ettore Zuccato,Carlo Pacciani,Andrea Colombo,Sara Castiglioni Anal. Methods 2021 13 526
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Yujie Ning,Sijie Chen,Feiyu Zhang,Yanli Liu,Feihong Chen,Shujin Li,Chaowei Wang,Yifan Wu,Yi Gong,Minhan Hu,Ruitian Huang,Xiong Guo,Lei Yang,Xi Wang Mol. Omics 2023 19 137
Additional information on 5H-Dibenz[b,f]azepine-5-carboxamide,10,11-dihydro-10,11-dihydroxy-
Comprehensive Overview of 5H-Dibenz[b,f]azepine-5-carboxamide, 10,11-dihydro-10,11-dihydroxy- (CAS No. 35079-97-1)
The compound 5H-Dibenz[b,f]azepine-5-carboxamide, 10,11-dihydro-10,11-dihydroxy- (CAS No. 35079-97-1) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex nomenclature reflects its intricate chemical architecture, which includes a dibenzazepine core modified with carboxamide and dihydroxy functional groups. Researchers are particularly interested in this compound due to its potential applications in neurological disorders and psychopharmacology, aligning with current trends in mental health awareness and the search for novel therapeutic agents.
One of the most frequently searched questions related to this compound is: "What are the pharmacological properties of 5H-Dibenz[b,f]azepine-5-carboxamide?" Studies suggest that its structural similarity to tricyclic antidepressants (TCAs) may contribute to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine. This has led to hypotheses about its potential role in mood regulation and neuroprotection. However, further clinical validation is required to confirm these effects, making it a subject of ongoing investigation in drug discovery pipelines.
From a synthetic chemistry perspective, the 10,11-dihydro-10,11-dihydroxy modification introduces stereochemical complexity, raising questions about enantioselective synthesis and metabolic stability. These aspects are critical for optimizing the compound's bioavailability and minimizing off-target effects. Recent advancements in computational chemistry and AI-driven molecular modeling have accelerated the study of such derivatives, addressing another hot topic in modern research: "How can machine learning improve drug design?"
The compound's CAS No. 35079-97-1 serves as a unique identifier in regulatory and safety databases, ensuring precise tracking in pharmaceutical development. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity and stability. These methods align with industry demands for quality control in API (Active Pharmaceutical Ingredient) manufacturing, a recurring theme in GMP compliance discussions.
Environmental and green chemistry considerations also apply to this compound. Researchers are exploring sustainable synthesis routes to reduce waste and energy consumption, reflecting broader societal concerns about eco-friendly pharmaceuticals. This ties into searches like "How can medicinal chemistry become more sustainable?"—a question gaining traction among academic and industrial circles alike.
In summary, 5H-Dibenz[b,f]azepine-5-carboxamide, 10,11-dihydro-10,11-dihydroxy- represents a multifaceted research subject bridging medicinal chemistry, neuroscience, and sustainable science. Its study addresses both foundational scientific questions and contemporary challenges in drug development, making it a compelling case for interdisciplinary collaboration.
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